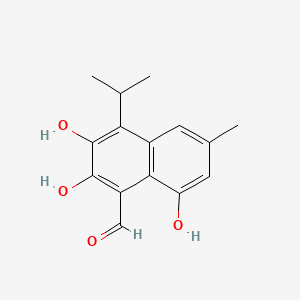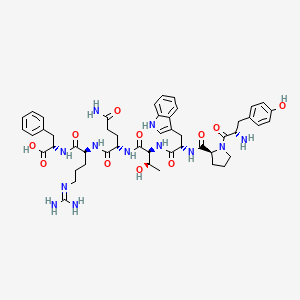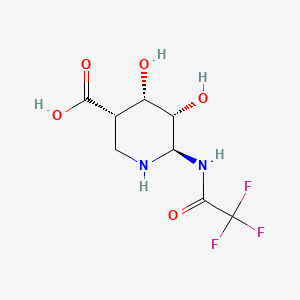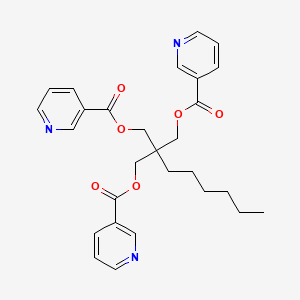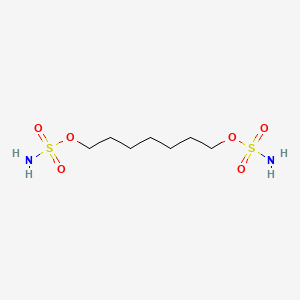
Herbimycin
Übersicht
Beschreibung
Herbimycin A is a benzoquinone ansamycin antibiotic that was originally discovered for its herbicidal activity. It is known for its ability to bind to Heat Shock Protein 90 (Hsp90) and alter its function. Hsp90 client proteins play crucial roles in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .
Wissenschaftliche Forschungsanwendungen
Herbimycin A hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeug verwendet, um die Hemmung von Tyrosinkinasen und die Rolle von Hsp90 bei der Proteinfaltung und -stabilisierung zu untersuchen.
Biologie: this compound A wird in der Forschung zur Zellzyklusregulation, Apoptose und Signaltransduktionswegen eingesetzt.
Medizin: Die Verbindung hat in der Krebsforschung Potenzial gezeigt, da sie die Apoptose in Tumorzellen induzieren und sie für Chemotherapeutika sensibilisieren kann.
Industrie: This compound A wird bei der Entwicklung neuer Antibiotika und als Leitverbindung für die Synthese von Analogen mit verbesserter biologischer Aktivität verwendet .
5. Wirkmechanismus
This compound A übt seine Wirkungen aus, indem es spezifisch an Hsp90 und seinen homologen Endoplasmatischen Retikulum, GP96, bindet. Diese Bindung stört die konformationelle Reifung von Proteinen und die zelluläre Stressantwort. In Krebszellen stabilisiert Hsp90 mutierte Wachstumsfaktor- und Signalproteine, die das Tumorwachstum fördern. This compound A inaktiviert Hsp90, was zum Abbau dieser Krebszellproteine führt .
Wirkmechanismus
Target of Action
Herbimycin is a benzoquinone ansamycin antibiotic that primarily targets Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays crucial roles in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis . It also inhibits non-receptor tyrosine kinases .
Mode of Action
This compound binds to Hsp90 and alters its function . This interaction leads to the degradation of proteins that need to be mutated in tumor cells such as v-Src, Bcr-Abl, and p53, preferentially over their normal cellular counterparts . This effect is mediated via Hsp90 . This compound also inhibits the resting and induced levels of phosphotyrosine-containing proteins, including the γ1 isozyme of PLC and the γ chain of the TCR .
Biochemical Pathways
This compound affects several biochemical pathways. It induces the degradation of proteins that need to be mutated in tumor cells . This effect is mediated via Hsp90 . It also inhibits the resting and induced levels of phosphotyrosine-containing proteins, including the γ1 isozyme of PLC and the γ chain of the TCR . This compound also induces a profound decrease in the total cellular activity of transmembrane tyrosine kinase receptors .
Pharmacokinetics
It’s important to note that the physicochemical properties of a drug-like molecule, such as this compound, might enable it to become a drug should a disease-modifying receptor be identified . The quality of the water used in the spray tank can affect the spray’s efficiency .
Result of Action
The molecular and cellular effects of this compound’s action include the degradation of proteins that need to be mutated in tumor cells . It also induces a profound decrease in the total cellular activity of transmembrane tyrosine kinase receptors . This compound A induced down-regulation of the AhR protein by inhibiting its molecular chaperone heat shock protein 90 (HSP90) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. High humidities and high temperatures generally increase susceptibility . Environmental challenges like water scarcity and salinity, known as abiotic stresses, are environmental factors that adversely affect crop growth and yield . These factors can affect the effectiveness of pre-emergent herbicides .
Biochemische Analyse
Biochemical Properties
Herbimycin interacts with Hsp90, a molecular chaperone . This interaction alters the function of Hsp90, affecting the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis . This compound also induces the degradation of proteins that need to be mutated in tumor cells such as v-Src, Bcr-Abl, and p53 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering the function of Hsp90 . This alteration impacts cell signaling pathways, gene expression, and cellular metabolism . This compound also induces the degradation of proteins that need to be mutated in tumor cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with Hsp90 . This binding alters the function of Hsp90, leading to changes in gene expression and the degradation of certain proteins .
Vorbereitungsmethoden
Herbimycin A is typically isolated from the bacterium Streptomyces hygroscopicus. The synthetic routes for this compound A involve complex organic synthesis techniques. The compound is synthesized through a series of reactions that include the formation of a benzoquinone ring and the incorporation of a lactam functionality. Industrial production methods often involve fermentation processes using Streptomyces species, followed by extraction and purification steps .
Analyse Chemischer Reaktionen
Herbimycin A durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound A kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu liefern.
Substitution: this compound A kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Methoxygruppen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oft Derivate von this compound A mit modifizierten funktionellen Gruppen .
Vergleich Mit ähnlichen Verbindungen
Herbimycin A ähnelt anderen Benzochinon-Ansamycin-Antibiotika wie Geldanamycin und Macbecin. Es ist einzigartig in seiner spezifischen Hemmung von Tyrosinkinasen und seiner Fähigkeit, die Apoptose in Tumorzellen zu induzieren. Ähnliche Verbindungen umfassen:
Geldanamycin: Ein weiterer Hsp90-Inhibitor mit ähnlicher biologischer Aktivität.
Macbecin: Ein Ansamycin-Antibiotikum mit Antitumor-Eigenschaften.
19-Allylaminothis compound A: Ein Derivat von this compound A, das gegenüber der Behandlung mit Thiolverbindungen stabil ist .
This compound A zeichnet sich durch seine potente Hemmung von Tyrosinkinasen und seine Rolle in der Krebsforschung aus.
Eigenschaften
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAHMSDENAOJFZ-BVXDHVRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)OC)OC(=O)N)\C)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70563-58-5 | |
| Record name | Herbimycin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70563-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Herbimycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070563585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HERBIMYCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815WDV2HST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Herbimycin A and what is its primary mechanism of action?
A1: this compound A is a benzoquinonoid ansamycin antibiotic produced by certain Streptomyces species. It primarily acts as a protein tyrosine kinase inhibitor, specifically targeting the ATP-binding site of these enzymes. [, , , , ]
Q2: How does this compound A affect cellular processes like proliferation and differentiation?
A2: By inhibiting tyrosine kinases, this compound A disrupts downstream signaling pathways crucial for cell growth and differentiation. For example, it has been shown to induce erythroid differentiation in K562 human leukemia cells, potentially by inhibiting the BCR/ABL tyrosine kinase implicated in this disease. [, ] It also reverses transformed phenotypes in src oncogene-expressing rat fibroblasts, demonstrating its potential in cancer research. []
Q3: Does this compound A affect all tyrosine kinases equally?
A3: While this compound A inhibits a broad range of tyrosine kinases, its potency and selectivity vary. Research suggests that it might preferentially target specific tyrosine kinases. For instance, it demonstrates higher sensitivity towards BCR/ABL kinase compared to v-src kinase. [, ]
Q4: Can you elaborate on the downstream effects of this compound A on signaling pathways?
A4: this compound A affects various signaling pathways, including those involving Ras, p38 MAPK, and NF-κB. It has been shown to transiently activate Ras-dependent signaling during erythroid differentiation in K562 cells. [] It also protects against okadaic acid-induced apoptosis in NRK-52E renal epithelial cells by inhibiting p38 kinase activation. [] Furthermore, this compound A abrogates NF-κB activation by preferentially interacting with the IκB kinase β subunit. []
Q5: What is the molecular formula and weight of this compound A?
A5: The molecular formula of this compound A is C28H35NO9, and its molecular weight is 529.58 g/mol. [, ]
Q6: Is there spectroscopic data available for this compound A?
A6: Yes, spectroscopic data, including UV absorbance profiles, is used to identify and characterize this compound A and its analogs. High-resolution electrospray ionization mass spectrometry is also employed for analysis. []
Q7: Does this compound A exhibit any catalytic properties?
A8: this compound A is not known to possess intrinsic catalytic properties. Its primary mode of action is through binding and inhibiting the activity of specific enzymes, particularly tyrosine kinases. [, , , , ]
Q8: Have computational methods been used to study this compound A?
A9: While the provided research doesn't elaborate on specific computational studies, techniques like molecular docking and molecular dynamics simulations can be used to understand this compound A's interactions with its target proteins and aid in the design of more potent and selective analogs. []
Q9: What are the challenges associated with the formulation of this compound A?
A11: Like many potent inhibitors, this compound A might present challenges in formulation development, particularly regarding solubility and stability. Strategies like encapsulation in nanoparticles or the use of specific excipients could be explored to improve its bioavailability and stability. []
Q10: Is there information available on the safety profile and regulatory aspects of this compound A?
A12: While the provided research primarily focuses on the in vitro effects of this compound A, further studies are necessary to establish its comprehensive safety profile, including potential long-term effects and environmental impact. []
Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound A?
A13: Detailed investigation into the in vivo behavior of this compound A, including its ADME profile, is crucial to understand its potential for clinical development. []
Q12: What are the key findings from in vitro studies on this compound A?
A14: In vitro studies have demonstrated that this compound A effectively inhibits the growth of various cancer cell lines, including lung cancer (A549) and leukemia cells (HL-60), with lower toxicity compared to standard anticancer drugs like comptothecin and cyclosporin A. [] It also induces erythroid differentiation in K562 cells and reverses transformed phenotypes in src oncogene-expressing cells. [, ]
Q13: Are there known mechanisms of resistance to this compound A?
A16: While the provided research doesn't specifically address resistance mechanisms to this compound A, it's possible that cells could develop resistance through mutations in the target tyrosine kinases or upregulation of alternative signaling pathways. []
Q14: What are the potential toxicities associated with this compound A?
A17: Although in vitro studies suggest lower toxicity compared to some standard anticancer drugs, comprehensive toxicological studies are needed to fully understand its safety profile, including potential long-term effects. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









